

Topic: Discovery and Initial Characterization of Efavirenz and Related Compounds

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Compound of Interest

Compound Name: *Efavirenz amino alcohol ethyl carbamate*
CAS No.: 211563-41-6
Cat. No.: B586217

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Foreword: The Efavirenz Story - From Bench to Bedside

Efavirenz (marketed as Sustiva®) stands as a landmark molecule in the history of antiretroviral therapy. Approved by the FDA in 1998, it was among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) to offer the convenience of once-daily dosing, fundamentally altering the treatment landscape for individuals with HIV-1.^{[1][2][3]} This guide moves beyond a simple recitation of facts to provide an in-depth, technical narrative of its discovery and the crucial early-stage characterization of its related compounds. For researchers in drug development, understanding this journey offers a compelling case study in medicinal chemistry, analytical science, and metabolic profiling. We will explore the causal links between molecular structure, mechanism of action, synthetic strategy, and the analytical methodologies required to ensure the purity, safety, and efficacy of the final drug substance.

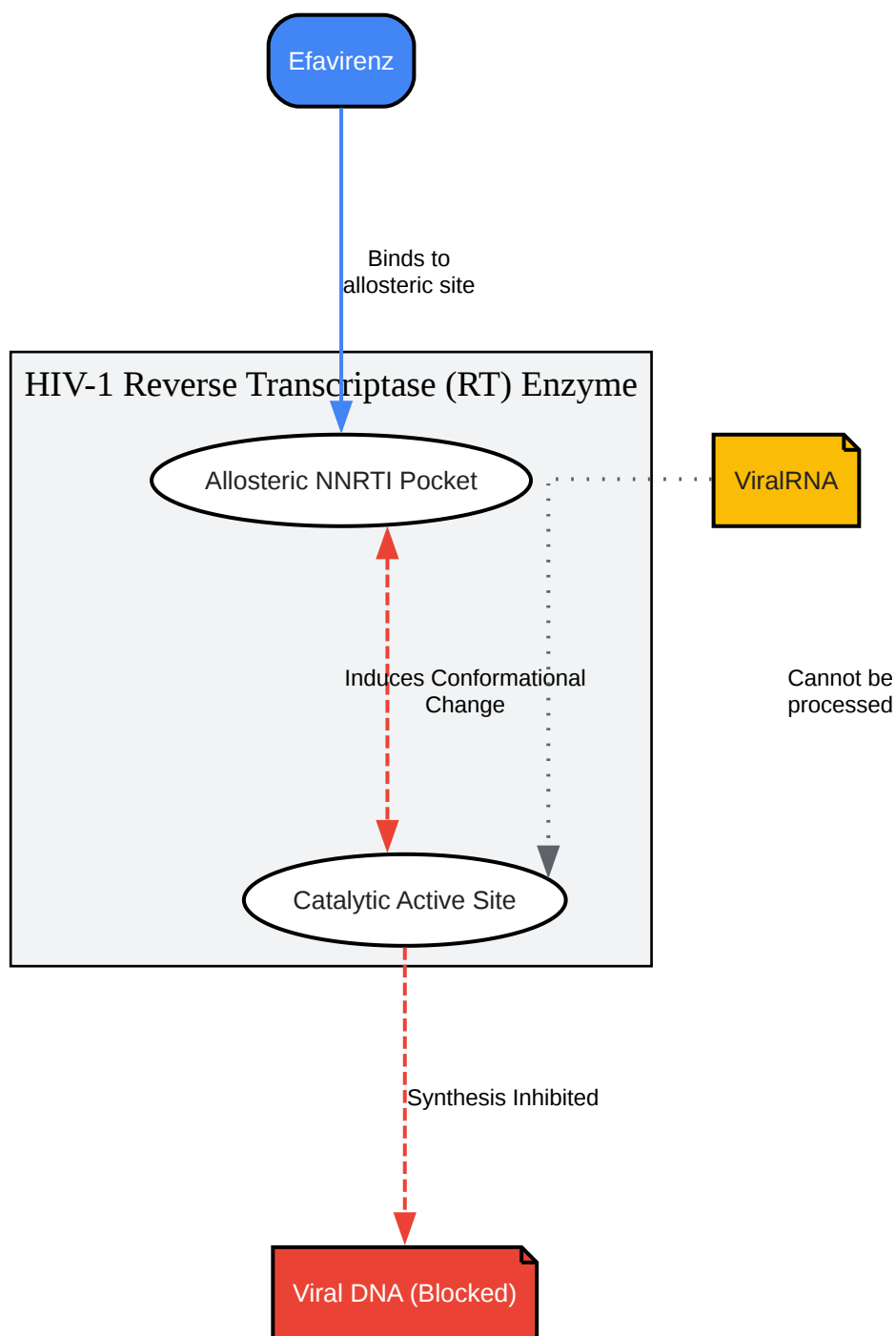
Part 1: The Genesis of Efavirenz - A Synthesis of Strategy and Mechanism

The development of Efavirenz was not a serendipitous discovery but a targeted effort to inhibit a critical enzyme in the HIV-1 lifecycle: reverse transcriptase (RT).

The Target: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The core therapeutic strategy behind Efavirenz is the non-competitive inhibition of HIV-1 RT.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators by mimicking natural nucleosides at the enzyme's active site, NNRTIs like Efavirenz bind to a distinct, allosteric site known as the NNRTI pocket.[1][5]

This binding induces a conformational change in the enzyme, distorting the active site and rendering it incapable of converting viral RNA into DNA.[5] This mechanism is highly specific to HIV-1; the NNRTI pocket of HIV-2 reverse transcriptase has a different structure, conferring intrinsic resistance.[1] This targeted, allosteric inhibition was the foundational principle that guided the medicinal chemistry efforts leading to Efavirenz's discovery.



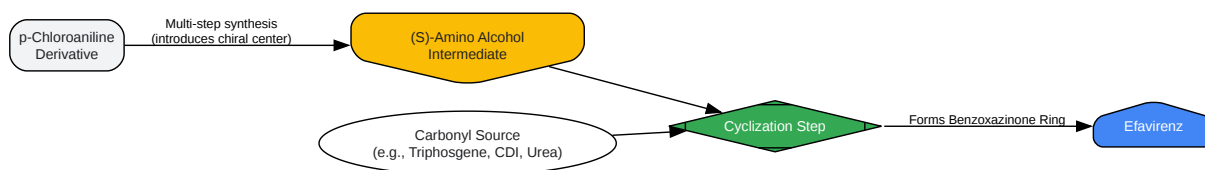
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Caption: Mechanism of Efavirenz as an NNRTI.

The Blueprint: Key Synthetic Pathways

The synthesis of Efavirenz, chemically (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, involves the stereospecific construction of a chiral quaternary carbon center.[1] Early syntheses, while effective, often utilized hazardous reagents. Over time, processes were refined to be safer and more cost-effective.

A pivotal step in many synthetic routes is the cyclization of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, to form the benzoxazinone ring.[6] Initial methods employed reagents like phosgene or carbonyldiimidazole (CDI).[6][7] The choice of these reagents is critical; they act as a carbonyl source to react with the amino and hydroxyl groups of the intermediate, driving the ring closure. Later innovations introduced triphosgene, a safer solid alternative to gaseous phosgene, and even urea, as a more cost-effective and environmentally benign cyclizing agent.[6][7] This evolution reflects a common theme in drug development: the optimization of synthesis for safety, scalability, and cost.



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Caption: Generalized synthetic workflow for Efavirenz.

Part 2: The Constellation of Compounds - A Characterization Mandate

Bringing a drug to market requires an exhaustive understanding not only of the active pharmaceutical ingredient (API) but also of all related compounds, including process impurities and metabolites.[8] This impurity profiling is a non-negotiable aspect of ensuring drug safety and quality.[8][9]

The Analytical Toolkit: Foundational Techniques

A suite of powerful analytical techniques is indispensable for the characterization of Efavirenz and its related substances.[10][11]

- High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. Reverse-phase HPLC is particularly adept at separating Efavirenz from its more polar metabolites and degradation products.[12]
- Liquid Chromatography-Mass Spectrometry (LC-MS): A cornerstone for identification. LC-MS, especially with tandem mass spectrometry (MS/MS), provides molecular weight information and structural fragments, enabling the confident identification of unknown impurities and metabolites in complex matrices.[8][12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structure elucidation. NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous confirmation of a compound's structure.[8]

Process-Related Impurities: Artifacts of Synthesis

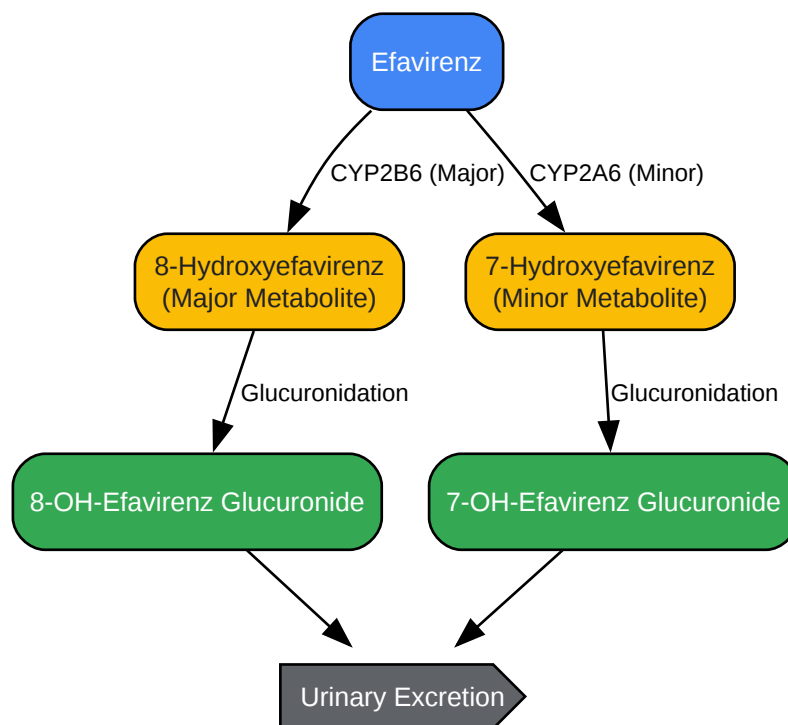
Process-related impurities are compounds formed during the manufacturing process.[9] Their identification and control are critical. For instance, an impurity, (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluoro-but-3-yn-2-ol) Phenyl] Carbamate, has been identified when Tetrahydrofuran (THF) is used as a solvent.[13] This impurity arises from a reaction involving the starting materials and a degradation product of THF. Its characterization would follow a logical workflow, beginning with detection by a high-resolution HPLC method, followed by isolation using preparative HPLC, and finally, definitive structural elucidation using MS and NMR.

Metabolic Pathways: The Fate of Efavirenz In Vivo

Understanding the metabolic fate of Efavirenz is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[2][14]

The major metabolic pathway is hydroxylation, predominantly mediated by the CYP2B6 enzyme, to form 8-hydroxyefavirenz.[14][15] A secondary hydroxylation pathway, mediated by CYP2A6, forms 7-hydroxyefavirenz.[14][15] These Phase I metabolites are then conjugated with glucuronic acid (a Phase II reaction) to form more water-soluble compounds that are

readily excreted in the urine.[14][16][17] The O-glucuronide of 8-hydroxyefavirenz is the major metabolite found in human urine.[15][17]



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Caption: Primary metabolic pathways of Efavirenz.

Data Presentation: Characterization of Key Compounds

Unambiguous identification of the parent drug and its primary metabolite relies on mass spectrometry. The data is typically summarized for clarity.

Compound	Ionization Mode	Precursor Ion (m/z)	Key Product Ions (m/z)	Rationale
Efavirenz	ESI-	314.0	244.0, 69.0	Loss of cyclopropylethynyl group and trifluoromethyl group fragments.
8-Hydroxyefavirenz	ESI-	330.0	260.0, 242.0	Corresponds to parent +16 Da (hydroxylation). Fragmentation follows a similar pattern.

Part 3: Field-Proven Experimental Protocols

The following protocols are representative of the standard methodologies used in the initial characterization of Efavirenz and its related compounds.

Protocol 1: HPLC Purity Analysis of Efavirenz Drug Substance

Objective: To determine the purity of an Efavirenz batch and quantify any related impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: Water or a suitable buffer (e.g., 0.01M phosphate buffer, pH 3.0).
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-5 min: 30% B

- 5-25 min: 30% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 250 nm.[12]
- Sample Preparation: Accurately weigh and dissolve the Efavirenz standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
- Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample. Calculate the area percent of the main peak and any impurities. The relative retention times are used to track known impurities.

Protocol 2: LC-MS/MS Identification of Efavirenz Metabolites in in vitro Samples

Objective: To identify the formation of hydroxylated Efavirenz metabolites following incubation with human liver microsomes.

- Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
- Chromatography: Utilize the HPLC conditions described in Protocol 1 or a faster gradient for higher throughput.
- Sample Preparation (In Vitro Incubation):
 - In a microcentrifuge tube, combine human liver microsomes, NADPH (cofactor), buffer, and Efavirenz (substrate).
 - Incubate at 37 °C for a specified time (e.g., 60 minutes).

- Quench the reaction by adding ice-cold acetonitrile to precipitate proteins.
- Centrifuge to pellet the precipitated protein.
- Transfer the supernatant for LC-MS/MS analysis.
- Mass Spectrometry Method:
 - Mode: ESI in negative ion mode.
 - Scan Type: Full scan to search for expected masses (e.g., m/z 330 for hydroxyefavirenz).
 - Product Ion Scan: Fragment the suspected metabolite precursor ions (e.g., m/z 330) to obtain structural information.
 - Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions (e.g., 330 → 260 for 8-hydroxyefavirenz).[\[12\]](#)
- Data Analysis: Compare the retention times and mass spectra of the metabolites in the sample to those of certified reference standards to confirm their identity.

Conclusion

The journey of Efavirenz from a conceptual target to a cornerstone of HIV therapy is a testament to the power of integrated drug discovery and development. Its success was built upon a clear understanding of its mechanism of action, which guided its chemical synthesis. The subsequent, rigorous characterization of Efavirenz and its related compounds—both synthetic impurities and biological metabolites—was enabled by a powerful toolkit of analytical technologies. For today's researchers, this story underscores the critical importance of a multi-disciplinary approach, where synthetic chemistry, pharmacology, and analytical science converge to create safe and effective medicines.

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